

An In-depth Technical Guide to the Solubility of Acid Red 186

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Red 186

Cat. No.: B1585011

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Acid Red 186** (C.I. 18810; CAS No. 52677-44-8). The information herein is intended to support research and development activities where a thorough understanding of this dye's behavior in various solvents is critical. This document details the qualitative solubility of **Acid Red 186**, presents a comprehensive experimental protocol for its quantitative determination, and includes a graphical representation of the experimental workflow.

Introduction to Acid Red 186

Acid Red 186 is a purplish-red powder, classified as a monoazo metal complex dye.^[1] It is utilized in various industrial applications, including the dyeing of polyamide, silk, and wool fabrics, as well as for leather dyeing.^[1] Chemically, its molecular formula is $C_{20}H_{14}N_4Na_2O_8S_2$ with a molecular weight of 548.46 g/mol .^{[1][2]} A precise understanding of its solubility is paramount for optimizing its use in dyeing processes, formulating stable solutions, and for toxicological and environmental assessments.

Solubility Profile of Acid Red 186

While specific quantitative solubility data for **Acid Red 186** is not readily available in published literature, its qualitative solubility has been consistently described. The following table summarizes the available information.

Solvent	Qualitative Solubility
Water	Soluble[1][2]
Ethanol	Slightly Soluble[1][2]
Acetone	Slightly Soluble[1][2]
Toluene	Insoluble[1][2]

For applications requiring precise concentrations, experimental determination of solubility is necessary.

Experimental Protocol for Quantitative Solubility Determination

The recommended methodology for the quantitative determination of **Acid Red 186** solubility is the saturation shake-flask method coupled with UV-Vis spectrophotometric analysis. This method is highly reliable for colored compounds and provides accurate and reproducible quantitative results.

1. Materials and Equipment

- **Acid Red 186** (analytical standard)
- Solvents of interest (e.g., deionized water, ethanol, acetone)
- Analytical balance
- Erlenmeyer flasks with stoppers
- Thermostatically controlled shaking incubator or water bath
- Magnetic stirrer and stir bars
- Syringe filters (0.45 µm pore size, solvent-compatible)
- Syringes

- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Cuvettes (quartz or glass, as appropriate for the solvent)

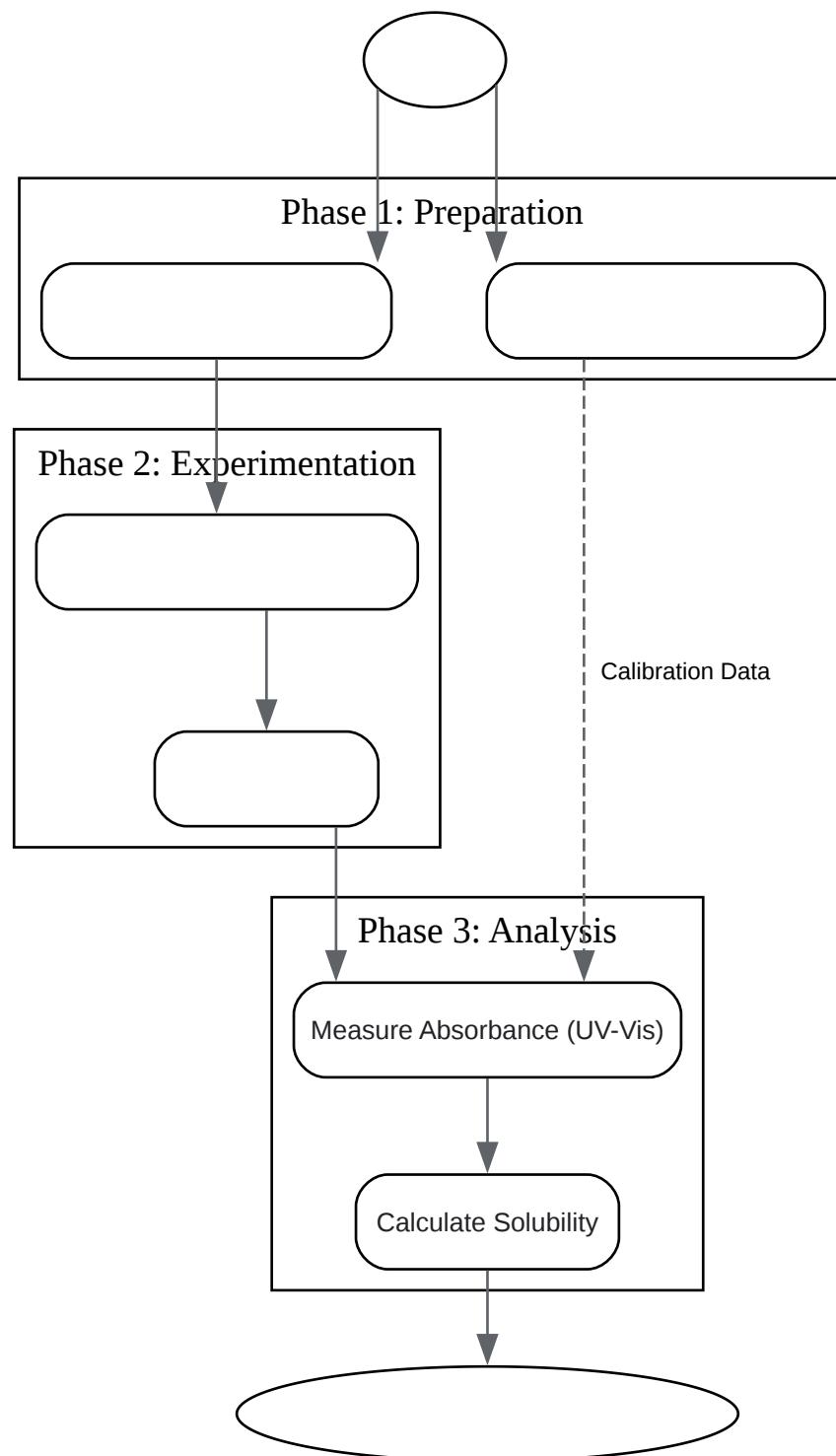
2. Preparation of Calibration Curve

A calibration curve is essential for relating absorbance to concentration, in accordance with the Beer-Lambert law.

- Wavelength of Maximum Absorbance (λ_{max}) Determination:
 - Prepare a dilute stock solution of **Acid Red 186** in the solvent of interest.
 - Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the λ_{max} .
- Preparation of Standard Solutions:
 - Prepare a primary stock solution of **Acid Red 186** of a known concentration in the selected solvent.
 - Perform serial dilutions to create a series of at least five standard solutions of decreasing, known concentrations.
- Measurement and Plotting:
 - Measure the absorbance of each standard solution at the predetermined λ_{max} , using the pure solvent as a blank.
 - Plot a graph of absorbance versus concentration.
 - Perform a linear regression to obtain the equation of the line ($y = mx + c$), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept (which should be close to zero).

3. Saturation Shake-Flask Method

- Sample Preparation:
 - Add an excess amount of **Acid Red 186** to an Erlenmeyer flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
- Equilibration:
 - Seal the flask to prevent solvent evaporation.
 - Place the flask in a shaking incubator or a water bath with a magnetic stirrer, maintained at a constant temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
- Sample Withdrawal and Filtration:
 - After the equilibration period, cease agitation and allow the undissolved solid to settle for at least one hour.
 - Carefully withdraw a known volume of the clear supernatant using a syringe.
 - Immediately filter the supernatant through a syringe filter into a clean, dry volumetric flask. This step is critical to remove any suspended microparticles.


4. Spectrophotometric Analysis and Solubility Calculation

- Dilution:
 - Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the previously established calibration curve.
- Absorbance Measurement:
 - Measure the absorbance of the diluted sample at the λ_{max} .

- Calculation:
 - Use the equation from the calibration curve to calculate the concentration of the diluted sample from its absorbance.
 - Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the quantitative solubility of **Acid Red 186** in the specific solvent at the tested temperature.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of **Acid Red 186**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantitative determination of **Acid Red 186** solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. ACID RED 186|CAS NO.52677-44-8 [chinainterdyes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Acid Red 186]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585011#solubility-of-acid-red-186-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com